molecular formula C7H16N2O B13616977 O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine

O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine

Cat. No.: B13616977
M. Wt: 144.21 g/mol
InChI Key: RDZYXYYMRBHSFP-UHFFFAOYSA-N
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Description

O-[3-(pyrrolidin-1-yl)propyl]hydroxylamine is a chemical compound that features a hydroxylamine group attached to a pyrrolidine ring via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[3-(pyrrolidin-1-yl)propyl]hydroxylamine typically involves the reaction of 3-chloropropylamine with pyrrolidine, followed by the introduction of the hydroxylamine group. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for O-[3-(pyrrolidin-1-yl)propyl]hydroxylamine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

O-[3-(pyrrolidin-1-yl)propyl]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

O-[3-(pyrrolidin-1-yl)propyl]hydroxylamine has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be used in the study of enzyme mechanisms, particularly those involving hydroxylamine derivatives.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of O-[3-(pyrrolidin-1-yl)propyl]hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The specific pathways involved depend on the context in which the compound is used, such as in enzyme inhibition or as a reactive intermediate in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple cyclic amine that serves as a building block for many bioactive compounds.

    Hydroxylamine: A compound with a similar functional group that is used in various chemical reactions.

    3-chloropropylamine: A precursor in the synthesis of O-[3-(pyrrolidin-1-yl)propyl]hydroxylamine.

Uniqueness

This detailed article provides a comprehensive overview of O-[3-(pyrrolidin-1-yl)propyl]hydroxylamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

O-(3-pyrrolidin-1-ylpropyl)hydroxylamine

InChI

InChI=1S/C7H16N2O/c8-10-7-3-6-9-4-1-2-5-9/h1-8H2

InChI Key

RDZYXYYMRBHSFP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCON

Origin of Product

United States

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